

Interpreting unexpected results with Bay 65-1942 (R form) treatment

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Compound of Interest

Compound Name: Bay 65-1942 (R form)

Cat. No.: B3330891

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Technical Support Center: Bay 65-1942 (R form)

Welcome to the technical support center for **Bay 65-1942 (R form)**. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this compound.

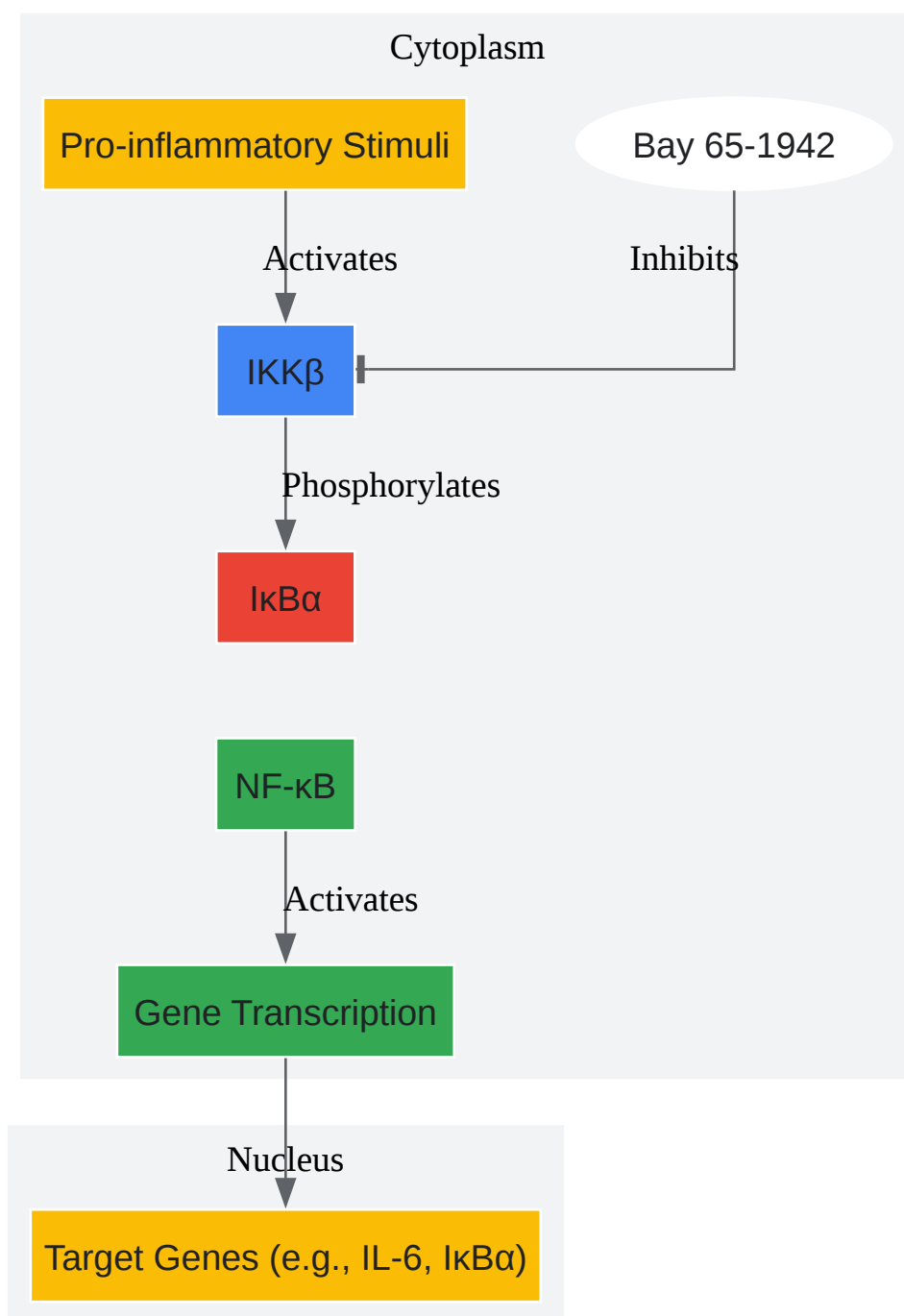
Frequently Asked Questions (FAQs) & Troubleshooting Guides

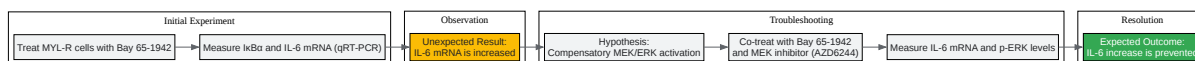
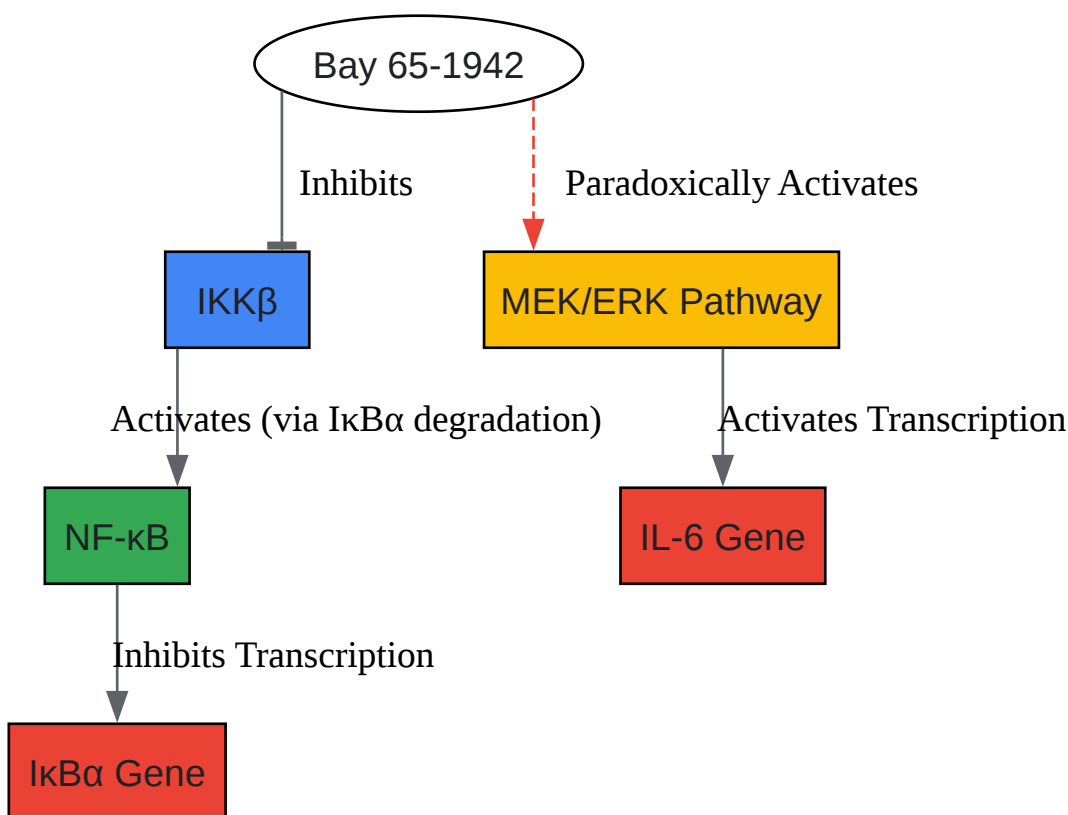
FAQ 1: What is the expected mechanism of action for Bay 65-1942?

Bay 65-1942 is a selective, ATP-competitive inhibitor of I κ B kinase β (IKK β).^{[1][2][3]} The primary role of IKK β is to phosphorylate the inhibitory protein I κ B α , which targets I κ B α for ubiquitination and subsequent proteasomal degradation.^{[2][4]} The degradation of I κ B α releases the nuclear factor- κ B (NF- κ B) dimers, allowing them to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.^{[2][5]} Therefore, treatment with an IKK β inhibitor like Bay 65-1942 is expected to prevent I κ B α phosphorylation and degradation, leading to the inhibition of NF- κ B activation and a downstream decrease in the expression of NF- κ B target genes.

It is important to note that **Bay 65-1942 (R form)** is the less active enantiomer of this inhibitor.^[6]

Expected Signaling Pathway





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